An In-depth Technical Guide to 4-Chloro-7-methoxyquinazolin-6-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Chloro-7-methoxyquinazolin-6-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-methoxyquinazolin-6-ol is a substituted quinazoline, a class of heterocyclic aromatic compounds that form the backbone of numerous biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of targeted therapeutics. As a Senior Application Scientist, the following sections synthesize available data with field-proven insights to offer a practical resource for laboratory and development settings.
Core Chemical Properties and Identification
4-Chloro-7-methoxyquinazolin-6-ol is a crystalline solid at room temperature.[1] Its fundamental identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 574745-97-4 | [1][2][3] |
| Molecular Formula | C₉H₇ClN₂O₂ | [1][2][4] |
| Molecular Weight | 210.62 g/mol | [1] |
| IUPAC Name | 4-chloro-7-methoxyquinazolin-6-ol | [2] |
| Synonyms | 4-chloro-7-methoxy-6-quinazolinol, 4-Chloro-6-hydroxy-7-methoxyquinazoline | [1][5] |
| Appearance | Off-white to light yellow solid | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Spectroscopic Characterization
Full spectroscopic characterization is essential for confirming the identity and purity of synthesized 4-Chloro-7-methoxyquinazolin-6-ol. While a complete set of experimental spectra is not publicly available, the following provides known data and expected spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
A published patent provides the following ¹H NMR data for 4-Chloro-7-methoxyquinazolin-6-ol in DMSO-d₆:[6]
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δ 8.81 (s, 1H): This singlet corresponds to the proton at the C2 position of the quinazoline ring.
-
δ 7.43 (s, 1H): This singlet is assigned to the aromatic proton at the C5 position.
-
δ 7.40 (s, 1H): This singlet is attributed to the aromatic proton at the C8 position.
-
δ 4.02 (s, 3H): This singlet represents the three protons of the methoxy group at the C7 position.
¹³C NMR Spectroscopy (Predicted)
Experimental ¹³C NMR data for 4-Chloro-7-methoxyquinazolin-6-ol is not currently available. However, based on data from similar quinazoline and aromatic systems, the following are predicted chemical shifts:[8][9][10]
-
~56-58 ppm: Methoxy carbon (-OCH₃).
-
~100-115 ppm: Aromatic carbons with strong electron-donating groups (e.g., C8).
-
~140-160 ppm: Aromatic carbons adjacent to nitrogen or oxygen (e.g., C4, C6, C7, C8a).
-
~150-165 ppm: Quaternary carbons in the pyrimidine ring (e.g., C2, C4). The C4 carbon, bonded to chlorine, is expected to be significantly deshielded.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 4-Chloro-7-methoxyquinazolin-6-ol would be expected to show characteristic peaks for its functional groups:
-
~3400-3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methoxy group.
-
~1620-1580 cm⁻¹: C=N and C=C stretching vibrations within the quinazoline ring system.
-
~1250-1200 cm⁻¹ and ~1050-1000 cm⁻¹: Asymmetric and symmetric C-O stretching of the aryl ether (methoxy group).
-
~800-700 cm⁻¹: C-Cl stretching.
Mass Spectrometry (Predicted)
In a mass spectrum, 4-Chloro-7-methoxyquinazolin-6-ol would exhibit a molecular ion peak (M⁺) at m/z 210, with a characteristic M+2 isotope peak at m/z 212 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Fragmentation would likely involve the loss of a methyl group (•CH₃) from the methoxy ether, followed by the loss of carbon monoxide (CO).
Synthesis and Reactivity
Synthetic Pathway
4-Chloro-7-methoxyquinazolin-6-ol is typically synthesized from its acetylated precursor, 4-chloro-7-methoxyquinazolin-6-yl acetate. The synthesis involves a straightforward deacetylation reaction.
Caption: Synthetic route to 4-Chloro-7-methoxyquinazolin-6-ol.
Detailed Experimental Protocol
The following protocol is adapted from a patented procedure:[6]
-
Suspension: Suspend 4-chloro-7-methoxyquinazolin-6-yl acetate (10.1 g, 40 mmol) in a 6 N solution of ammonia in methanol (200 mL).
-
Reaction: Stir the suspension at room temperature for 90 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion, remove the solvent by evaporation under reduced pressure.
-
Precipitation and Filtration: Add water to the residue, which will cause the product to precipitate. Filter the resulting suspension to collect the solid.
-
Washing: Wash the collected solid sequentially with water and diethyl ether.
-
Drying: Dry the product at an elevated temperature, followed by vacuum drying in the presence of phosphorus pentoxide. This procedure yields 4-chloro-7-methoxyquinazolin-6-ol (7.9 g, 94% yield).[6]
Core Reactivity: The Causality Behind its Utility
The synthetic utility of 4-Chloro-7-methoxyquinazolin-6-ol is primarily dictated by the high reactivity of the chlorine atom at the C4 position. This reactivity is a direct consequence of the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, which makes the C4 carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr).
Caption: Workflow for utilizing the subject compound in drug synthesis.
Safety and Handling
As a chlorinated heterocyclic compound and a reactive intermediate, 4-Chloro-7-methoxyquinazolin-6-ol requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [11][12]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [11][12]* Incompatible Materials: Avoid contact with strong oxidizing agents. [13]* Hazard Statements: The compound is classified with GHS07 pictogram, indicating it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). [1]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment. [11][13]
Conclusion
4-Chloro-7-methoxyquinazolin-6-ol is a valuable and versatile chemical intermediate. Its significance lies in the predictable and high reactivity of its C4-chloro substituent, which allows for its use as a foundational building block in the synthesis of complex, biologically active molecules. For researchers in drug discovery, a thorough understanding of its properties and reactivity is key to leveraging its potential in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors. While comprehensive experimental data for this specific compound is limited in the public domain, its chemical behavior can be reliably predicted based on the well-established principles of quinazoline chemistry.
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